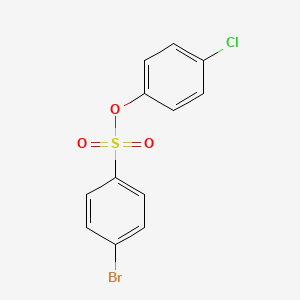

(4-Chlorophenyl) 4-bromobenzenesulfonate

Description

Overview of Sulfonate Esters as Versatile Intermediates in Organic Synthesis

Sulfonate esters, and particularly aryl sulfonate esters, are a cornerstone of modern organic synthesis, valued for their stability and diverse reactivity. bldpharm.comchemspider.com This class of compounds is characterized by the R-SO₂-OR' functional group, where the sulfonyl group is bonded to two organic residues via sulfur-carbon and sulfur-oxygen bonds. chemspider.com They are derivatives of sulfonic acids and are frequently prepared by reacting an alcohol with a sulfonyl chloride in the presence of a base.

One of the most critical roles of sulfonate esters in synthesis is the conversion of the hydroxyl group of an alcohol into an excellent leaving group. The sulfonate anion is a very weak base due to the delocalization of its negative charge across three oxygen atoms, making it readily displaced in nucleophilic substitution and elimination reactions. This reactivity is comparable to that of alkyl halides, making sulfonate esters valuable alternatives for a wide range of chemical transformations.

Furthermore, aryl sulfonate esters are not merely synthetic intermediates; they are also recognized as key structural motifs in many biologically active compounds, exhibiting properties such as anticancer, antibacterial, and antiviral activities. bldpharm.comijcce.ac.ir Their utility extends to various coupling reactions and the synthesis of sulfonamides, which are important antibacterial agents. bldpharm.comijcce.ac.ir The inherent stability of the sulfonate ester moiety also allows it to be used as a protecting group in complex multi-step syntheses. chemspider.com

Importance of Halogenated Aromatic Compounds in Chemical Research

Halogenated aromatic compounds are organic molecules where one or more hydrogen atoms on an aromatic ring have been replaced by a halogen (fluorine, chlorine, bromine, or iodine). pharmaffiliates.com These compounds are of immense importance across various scientific disciplines due to the profound effect that halogen substitution has on the molecule's physical, chemical, and biological properties.

In the field of medicinal chemistry, halogens are widely incorporated into drug candidates to enhance their therapeutic profiles. mdpi.com The introduction of a halogen can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. mdpi.com For instance, halogenated aromatics are crucial intermediates in the synthesis of pharmaceuticals like antidepressants and antihistamines. researchgate.net The ability of chlorine, bromine, and iodine to form "halogen bonds"—a type of noncovalent interaction where the halogen acts as a Lewis acid—is increasingly recognized as a key factor in molecular recognition at the active sites of proteins. mdpi.com

Beyond pharmaceuticals, halogenated aromatic compounds are foundational materials in other areas of research and industry. They serve as building blocks for advanced materials, including high-performance polymers and dyes. researchgate.net Their unique reactivity makes them indispensable in organic synthesis, particularly in cross-coupling reactions where a carbon-halogen bond can be selectively activated to form new carbon-carbon or carbon-heteroatom bonds. pharmaffiliates.com Furthermore, these compounds are utilized as industrial chemicals, finding applications as solvents and flame retardants. researchgate.net However, the stability that makes them so useful also leads to their persistence in the environment, making the study of their microbial degradation and environmental impact a significant area of research.

Structure

3D Structure

Properties

IUPAC Name |

(4-chlorophenyl) 4-bromobenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrClO3S/c13-9-1-7-12(8-2-9)18(15,16)17-11-5-3-10(14)4-6-11/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFFKBANEBMPBIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OS(=O)(=O)C2=CC=C(C=C2)Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrClO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70966462 | |

| Record name | 4-Chlorophenyl 4-bromobenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70966462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7463-24-3, 5210-50-4 | |

| Record name | NSC404331 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404331 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Chlorophenyl 4-bromobenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70966462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Chlorophenyl 4 Bromobenzenesulfonate

Direct Esterification and Related Synthesis Routes

The primary method for synthesizing (4-Chlorophenyl) 4-bromobenzenesulfonate (B403753) is through the direct esterification of 4-chlorophenol (B41353) with 4-bromobenzenesulfonyl chloride. This reaction, a variant of the Schotten-Baumann reaction, typically involves reacting the sulfonyl chloride with the alcohol (in this case, a phenol) in the presence of a base to neutralize the hydrochloric acid byproduct.

A related and often more efficient approach involves the use of phase-transfer catalysis (PTC). PTC is particularly useful for reactions where the reactants are in different, immiscible phases, such as an aqueous phase containing the phenoxide salt and an organic phase containing the sulfonyl chloride. operachem.com A phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, facilitates the transfer of the nucleophile (the phenoxide anion) from the aqueous phase to the organic phase where the reaction occurs. operachem.com This technique can lead to faster reaction times, milder conditions, and improved yields by continually shuttling the reactive anion across the phase boundary. operachem.com For sulfonate ester synthesis, the choice of catalyst is crucial, as some catalysts can be "poisoned" by lipophilic sulfonate leaving groups like tosylate, though this is less of a concern with more organophilic nucleophiles. phasetransfercatalysis.com

The general mechanism for PTC in this context involves the catalyst exchanging its counter-ion for the 4-chlorophenoxide anion at the interface of the two liquid phases. The newly formed ion pair is soluble in the organic phase, allowing the phenoxide to react with the 4-bromobenzenesulfonyl chloride. After the reaction, the catalyst, now paired with the bromide or chloride ion, returns to the interface to repeat the cycle.

Table 1: Comparison of Direct Esterification Methods

| Method | Key Features | Typical Reactants | Advantages |

|---|---|---|---|

| Standard Esterification | Single-phase reaction, often in a solvent like pyridine (B92270) or in the presence of an aqueous base. | 4-chlorophenol, 4-bromobenzenesulfonyl chloride, Base (e.g., NaOH, pyridine). | Simple setup, well-established procedure. |

| Phase-Transfer Catalysis (PTC) | Biphasic system (e.g., water/dichloromethane) with a catalyst. operachem.com | 4-chlorophenoxide (from 4-chlorophenol + base), 4-bromobenzenesulfonyl chloride, PTC catalyst (e.g., Tetrabutylammonium bromide). | Higher yields, milder conditions, suitable for reactants with different solubilities. operachem.comphasetransfercatalysis.com |

Electrochemical Synthesis Pathways for Aryl Sulfonates

Electrochemical methods offer a modern, reagent-free alternative for synthesizing aryl sulfonates and their precursors. researchgate.net These techniques utilize an electric current to drive chemical reactions, often providing high selectivity and avoiding the need for harsh reagents. nih.govacs.org While direct electrochemical synthesis of (4-Chlorophenyl) 4-bromobenzenesulfonate is not widely documented, the principles for forming aryl sulfonate esters can be applied.

One pathway involves the direct anodic oxidation of an electron-rich arene in the presence of sulfur dioxide (SO₂) and an alcohol. researchgate.net In this multi-component reaction, the arene is oxidized at the anode to form a radical cation, which then reacts with SO₂ and the alcohol to form the sulfonate ester. researchgate.netresearchgate.net Boron-doped diamond (BDD) electrodes are often employed in these syntheses. researchgate.netresearchgate.net This approach is highly convergent, combining several simple starting materials in a single step. researchgate.net

Another electrochemical strategy involves the generation of aryl radicals from aryl sulfonates, such as triflates, which can then be used in further reactions. nih.gov This highlights the capability of electrochemistry to activate otherwise inert C–O bonds in phenol (B47542) derivatives. nih.gov While this is more of a derivatization of an existing sulfonate, it demonstrates the versatility of electrochemical approaches in sulfur-containing compound synthesis. The development of nickel-electrocatalytic methods for creating aryl sulfinates from aryl halides and SO₂ also provides a gateway to various S(VI) functional groups, including sulfonate esters, through subsequent oxidation and esterification steps. nih.gov

Table 2: Overview of Electrochemical Concepts for Aryl Sulfonate Synthesis

| Electrochemical Approach | Principle | Key Components | Potential Application |

|---|---|---|---|

| Direct Anodic Oxidation | Anodic oxidation of an arene initiates a reaction with SO₂ and an alcohol. researchgate.netresearchgate.net | Arene, Alcohol, SO₂, BDD Electrode. researchgate.net | Direct formation of the C-S bond and ester linkage in one process. |

| Ni-Electrocatalytic Sulfinylation | Nickel-catalyzed conversion of aryl halides to aryl sulfinates using SO₂ and an electric current. nih.gov | Aryl Halide, SO₂, Ni Catalyst, Sacrificial Anode. nih.gov | Synthesis of an aryl sulfinate precursor, which can be oxidized and esterified to the final product. |

| Anodic Sulfonylation | Anodically generated electrophilic intermediates are attacked by a sulfonate to form a sulfone. acs.org | Hydroquinone-type compounds, Sulfonates. acs.org | While this example forms sulfones, the principle of nucleophilic attack on an electrochemically generated species is relevant. |

Optimization of Reaction Conditions and Yields

Optimizing the synthesis of (4-Chlorophenyl) 4-bromobenzenesulfonate involves the careful control of several reaction parameters to maximize yield and minimize reaction time and byproducts.

Key factors that influence the outcome of the esterification include:

Temperature: For many reactions, reflux conditions are found to be more effective in terms of both reaction time and yield compared to room temperature. researchgate.netresearchgate.net For the preparation of similar 4-chlorobenzenesulfonic acid esters, reaction temperatures are often maintained between 30 and 60°C. google.com

Solvent: The choice of solvent is critical. In a study on a three-component reaction, ethanol (B145695) was identified as the optimal solvent, providing better yields than other options. researchgate.net The solvent must be compatible with the reactants and, in PTC, must form a distinct phase with the aqueous layer.

Catalyst: In catalyzed reactions like PTC, the structure and concentration of the catalyst are paramount. The efficiency of the phase transfer process is directly influenced by the catalyst's ability to bind and transport the anion. operachem.com In some cases, solid-acid catalysts have been shown to be highly efficient and recyclable for esterification reactions. organic-chemistry.org

Concentration of Reactants: The stoichiometry of the reactants can significantly impact the yield. researchgate.net For sulfonate ester formation, high concentrations of both the sulfonic acid (or its derivative) and the alcohol are generally required, with minimal water present, as water can lead to hydrolysis of the sulfonyl chloride. researchgate.net In PTC, high concentrations of the inorganic salt in the aqueous phase can favor the transfer of the anion into the organic phase, thereby increasing the reaction rate. operachem.com

Reaction Time: The duration of the reaction must be sufficient for completion. Monitoring the reaction's progress (e.g., by thin-layer chromatography) can help determine the optimal time to stop the reaction and begin product isolation.

Table 3: Parameters for Optimization of Sulfonate Ester Synthesis

| Parameter | Effect on Reaction | Example of Optimization |

|---|---|---|

| Temperature | Influences reaction rate and selectivity. | Increasing temperature from room temperature to reflux significantly improved product yield from 12% to 45% in a model reaction. researchgate.net |

| Solvent | Affects solubility of reactants and can influence reaction pathways. | Ethanol was found to give the best results in terms of yield and reaction time compared to other solvents in a specific synthesis. researchgate.net |

| Catalyst Concentration | Determines the rate of catalyzed reactions. | In PTC, catalytic amounts (e.g., 5 mol%) are typically sufficient to achieve high yields in short timeframes. operachem.com |

| Reactant Ratio | Stoichiometry can drive the reaction to completion. | Using at least a stoichiometric amount of the alcohol relative to the sulfonyl chloride is common practice. google.com |

By systematically adjusting these conditions, the synthesis of (4-Chlorophenyl) 4-bromobenzenesulfonate can be fine-tuned to achieve high efficiency and purity.

Table of Compounds Mentioned

| Compound Name |

|---|

| (4-Chlorophenyl) 4-bromobenzenesulfonate |

| 4-bromobenzenesulfonyl chloride |

| 4-chlorophenol |

| 4-chlorophenoxide |

| Hydrochloric acid |

| Tetrabutylammonium bromide |

| Sulfur dioxide |

| Triflates |

| Ethanol |

| Pyridine |

| Sodium hydroxide |

| Dichloromethane |

Chemical Reactivity and Transformation Mechanisms of 4 Chlorophenyl 4 Bromobenzenesulfonate

Nucleophilic Substitution Reactions

Sulfonate esters, as a class, are potent electrophiles and are highly effective substrates in nucleophilic substitution reactions. nih.govchempedia.info The reactivity of (4-Chlorophenyl) 4-bromobenzenesulfonate (B403753) in these reactions stems from the sulfonate ester group's ability to act as a good leaving group. When a nucleophile attacks, the carbon-oxygen bond of the ester linkage can be cleaved.

However, in the case of aryl arenesulfonates like (4-Chlorophenyl) 4-bromobenzenesulfonate, direct SN2-type displacement at the chlorophenyl ring is generally unfavorable under standard conditions. Instead, nucleophilic attack is more likely to occur at the sulfur atom of the sulfonyl group, or via a nucleophilic aromatic substitution (SNAr) mechanism if the aromatic ring is sufficiently activated by electron-withdrawing groups. libretexts.orgnih.gov

The SNAr mechanism involves a two-step process:

Addition: The nucleophile attacks the carbon atom of the chlorophenyl ring that is bonded to the sulfonate group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com The presence of the chlorine atom, an electron-withdrawing group, helps to stabilize this negatively charged intermediate, thereby activating the ring towards nucleophilic attack. libretexts.orgmasterorganicchemistry.com

Elimination: The 4-bromobenzenesulfonate anion is subsequently eliminated, restoring the aromaticity of the ring and resulting in the substituted product. libretexts.org

Ionic liquids have been shown to be highly efficient reagents for the nucleophilic substitution of sulfonate esters, acting as both the solvent and the nucleophile. organic-chemistry.org This methodology allows for the conversion of sulfonate esters into various other functional groups under mild, environmentally friendly conditions. organic-chemistry.org

Electrophilic Behavior in Cross-Coupling Reactions

Aryl arenesulfonates, including (4-Chlorophenyl) 4-bromobenzenesulfonate, are valuable electrophilic partners in a variety of transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The sulfonate group serves as a cost-effective and stable alternative to other leaving groups like triflates or halides. organic-chemistry.orgorganic-chemistry.org The general mechanism for these cross-coupling reactions typically involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. acs.org

The coupling of aryl arenesulfonates with organometallic reagents is a powerful method for constructing biaryl frameworks and other complex organic molecules. Various organometallic compounds, such as Grignard reagents (organomagnesium), organoboronic acids, and organosilanes, can be successfully coupled with aryl arenesulfonates.

Nickel-Catalyzed Coupling with Grignard Reagents: Nickel catalysts have proven effective in the cross-coupling of arenesulfonates with aryl Grignard reagents. acs.orgresearchgate.net In these reactions, the aryl arenesulfonate acts as an electrophilic source of an aryl group. However, aryl sulfonates can exhibit ambident reactivity, meaning reaction can occur at either the C-O or C-S bond, which can complicate the outcome. acs.org Studies have shown that neopentyl arenesulfonates are particularly useful sources of electrophilic aryl groups in these reactions. acs.org Iron-catalyzed systems have also been developed for the cross-coupling of Grignard reagents with aryl chlorides containing a sulfonate ester group, highlighting the reactivity of this class of compounds. mdpi.com

Palladium-Catalyzed Suzuki-Miyaura and Hiyama Couplings: Palladium catalysis is widely used for cross-coupling reactions involving aryl arenesulfonates.

Suzuki-Miyaura Coupling: A general method utilizing a palladium acetate (B1210297) [Pd(OAc)2] and XPhos ligand system has been developed for the coupling of various aryl and heteroaryl boronic acids with aryl tosylates. organic-chemistry.org This demonstrates the feasibility of using sulfonate-activated compounds like (4-Chlorophenyl) 4-bromobenzenesulfonate in these versatile C-C bond-forming reactions. organic-chemistry.org

Hiyama Coupling: The first palladium-catalyzed Hiyama cross-coupling using aryl arenesulfonates as electrophiles with arylsilanes as coupling partners has been reported. organic-chemistry.org This reaction proceeds efficiently under mild conditions and tolerates a broad range of functional groups. organic-chemistry.org

Below is a table summarizing typical conditions for the cross-coupling of aryl arenesulfonates with different organometallic reagents.

| Coupling Reaction | Catalyst/Ligand | Organometallic Reagent | Solvent | Typical Yields |

| Suzuki-Miyaura | Pd(OAc)₂ / XPhos | Arylboronic Acids | THF / t-BuOH | Good to Excellent |

| Hiyama | Pd(OAc)₂ / XPhos | Arylsilanes | THF | Good to Excellent |

| Kumada-Type | dppfNiCl₂ | Aryl Grignard Reagents | THF | High |

| Iron-Catalyzed | Iron Catalyst / Urea Ligands | Alkyl Grignard Reagents | Not specified | High to Excellent |

Role of the 4-Bromobenzenesulfonate Moiety as a Leaving Group

The effectiveness of (4-Chlorophenyl) 4-bromobenzenesulfonate in the aforementioned reactions is critically dependent on the ability of the 4-bromobenzenesulfonate anion to function as a good leaving group. wikipedia.org A good leaving group is a molecular fragment that departs with a pair of electrons during a reaction and can stabilize the negative charge it carries upon departure. wikipedia.orgmasterorganicchemistry.com

The 4-bromobenzenesulfonate anion is an excellent leaving group for several reasons:

Resonance Stabilization: Upon cleavage of the S-O bond, the resulting 4-bromobenzenesulfonate anion is highly stabilized by resonance. The negative charge is delocalized across the three oxygen atoms of the sulfonate group. periodicchemistry.comlibretexts.org This delocalization significantly lowers the energy of the anion, making it a very weak base and therefore a stable, effective leaving group. masterorganicchemistry.comperiodicchemistry.com

Low Basicity: Good leaving groups are generally weak bases. masterorganicchemistry.comlibretexts.org The 4-bromobenzenesulfonate anion is the conjugate base of 4-bromobenzenesulfonic acid, which is a strong acid. The principle that strong acids have weak conjugate bases directly correlates to the stability and effectiveness of the leaving group. masterorganicchemistry.com

The relative reactivity of common leaving groups has been estimated, with sulfonates being significantly more reactive than halides and benzoates, and only slightly less reactive than perfluoroalkane sulfonates like triflates. nih.gov This high reactivity makes sulfonate esters, including (4-Chlorophenyl) 4-bromobenzenesulfonate, versatile substrates in a wide array of synthetic transformations. chempedia.infonih.gov

Derivatives and Analogues: Synthesis and Structure Activity Relationship Sar Concepts

Preparation of Functionalized Derivatives of Aryl Sulfonates

The synthesis of functionalized aryl sulfonates, including derivatives related to (4-Chlorophenyl) 4-bromobenzenesulfonate (B403753), can be achieved through various established and novel chemical methodologies. A common approach involves the reaction of a substituted phenol (B47542) with a sulfonyl chloride in the presence of a base. For instance, the core structure can be modified by introducing different functional groups on either the phenyl or the benzenesulfonate (B1194179) ring.

A general process for preparing 4-chlorophenylsulfonyl compounds starts with the reaction of chlorobenzene (B131634) with chlorosulfonic acid and thionyl chloride to produce 4-chlorobenzenesulfochloride. This intermediate can then be reacted with a variety of nucleophiles, such as ammonia, hydrazine, or amines, to yield the corresponding sulfonamides. To obtain sulfonate esters, the sulfochloride melt can be reacted with alcohols. For example, reacting the crude 4-chlorobenzenesulfochloride melt with methanol (B129727) at 20°C, followed by heating, yields methyl 4-chlorobenzenesulfonate. Similarly, using ethanol (B145695) produces the ethyl ester. google.comgoogle.com

Recent advancements have focused on more efficient and selective methods. For example, a palladium-catalyzed method allows for the synthesis of a variety of aryl sulfonamides from arylboronic acids under mild conditions. organic-chemistry.org Another approach involves a site-selective, two-step C–H sulfination sequence via aryl sulfonium (B1226848) salts to access aryl sulfonamides, demonstrating the potential for late-stage functionalization of complex molecules. acs.org

The synthesis of functionalized benzothiadiazine 1,1-dioxide derivatives has been achieved through a three-component intramolecular C–H activation reaction involving benzenesulfonyl chloride, trichloroacetonitrile, and various primary amines, catalyzed by copper(I). researchgate.net Furthermore, novel benzenesulfonamide-bearing functionalized imidazole (B134444) derivatives have been synthesized, starting from the reaction of an amine with an α-haloketone, followed by cyclization and S-alkylation to introduce further diversity. mdpi.com

Exploration of Analogues Incorporating 4-Chlorophenyl Moieties

The 4-chlorophenyl moiety is a common structural feature in many biologically active compounds, and its incorporation into analogues of (4-Chlorophenyl) 4-bromobenzenesulfonate has been a subject of interest in medicinal chemistry. The electronic and steric properties of the chlorine atom can significantly influence the compound's interaction with biological targets.

Structure-activity relationship (SAR) studies on various heterocyclic compounds bearing a 4-chlorophenyl group have provided valuable insights. For example, in a series of 3-(4-chlorophenyl)-4-substituted pyrazole (B372694) derivatives, certain compounds with 1,3,4-oxadiazole (B1194373) and 5-pyrazolinone scaffolds showed promising antifungal and antitubercular activities. nih.gov This suggests that the 4-chlorophenyl group, in combination with other heterocyclic systems, can contribute to potent antimicrobial effects.

The exploration of analogues extends to other classes of compounds as well. For instance, in a series of 2,4-dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide analogues, the presence and position of halogen substituents on the phenyl rings were found to be critical for their activity as PPARγ-targeted antidiabetics. nih.gov Similarly, SAR studies on tropane (B1204802) derivatives as dopamine (B1211576) transporter (DAT) inhibitors showed that chloro-substitution on the phenyl ring could be well-tolerated and, in some cases, contribute to high DAT affinity. nih.gov

The following table summarizes the findings from SAR studies on various compounds incorporating the 4-chlorophenyl moiety:

| Compound Class | Biological Target/Activity | Key SAR Findings Related to 4-Chlorophenyl Moiety | Reference |

|---|---|---|---|

| 3-(4-chlorophenyl)-4-substituted pyrazoles | Antifungal, Antitubercular | The 4-chlorophenyl group in combination with 1,3,4-oxadiazole and 5-pyrazolinone scaffolds shows promising activity. | nih.gov |

| 1-(4-phenoxymethyl-2-phenyl- nih.govacs.orgdioxolan-2-ylmethyl)-1H-1,2,4-triazoles | Antifungal (Magnaporthe oryzae) | Analogues with a 4-chlorophenyl moiety at ring A showed that additional chlorine substitutions on the phenoxy moiety (ring B) enhanced antifungal activity. | icm.edu.pl |

| Benzenesulfonamide Analogues | Antidiabetic (PPARγ) | The presence and position of halogen atoms, including chlorine, on the phenyl rings are crucial for biological activity. | nih.gov |

| Tropane Derivatives | Dopamine Transporter (DAT) Inhibition | Chloro-substitution on the phenyl ring is well-tolerated and can contribute to high DAT affinity. | nih.gov |

These studies collectively demonstrate that the 4-chlorophenyl group is a versatile component in the design of bioactive molecules, and its influence on activity is often modulated by the surrounding chemical architecture.

Theoretical Considerations in Structure-Reactivity Relationships

The reactivity of aryl sulfonates, including (4-Chlorophenyl) 4-bromobenzenesulfonate, can be rationalized and predicted using theoretical and computational methods. These approaches provide a deeper understanding of the electronic effects of substituents on reaction mechanisms and rates.

One of the fundamental tools for analyzing structure-reactivity relationships is the Hammett equation, which provides a linear free-energy relationship. wikipedia.org For the hydrolysis of aryl benzenesulfonates, Hammett plots have been used to correlate reaction rates with substituent constants (σ). A study on the alkaline hydrolysis of a series of aryl benzenesulfonates showed a good linear correlation in a Hammett plot, suggesting that the electronic effects of the substituents play a predictable role in the reaction rate. whiterose.ac.uk The positive slope (ρ value) of the Hammett plot indicates that the reaction is favored by electron-withdrawing groups on the leaving phenoxide group, which stabilize the developing negative charge in the transition state. acs.orgmsudenver.edu

Computational studies, often employing density functional theory (DFT), have been used to investigate the reaction mechanisms of sulfonate ester hydrolysis. These studies can help to distinguish between different possible pathways, such as stepwise mechanisms involving a pentavalent intermediate versus a concerted SN2-like mechanism. For the alkaline hydrolysis of aryl benzenesulfonates, computational studies have suggested that a concerted pathway is more likely, with no evidence for a thermodynamically stable intermediate. acs.orgwhiterose.ac.uk

Kinetic studies on the pyridinolysis of aryl benzenesulfonates have also been conducted to understand the factors governing regioselectivity (S–O vs. C–O bond fission) and the reaction mechanism. The application of the Yukawa–Tsuno equation, a modification of the Hammett equation, can provide further insights into the role of resonance effects. cdnsciencepub.com

The following table presents key parameters from a Hammett plot analysis for the alkaline hydrolysis of aryl benzenesulfonates:

| Reaction | Correlation | ρ (rho) value | Interpretation | Reference |

|---|---|---|---|---|

| Alkaline hydrolysis of aryl benzenesulfonates | Hammett Plot | 1.83 ± 0.10 | The positive ρ value indicates that the reaction is accelerated by electron-withdrawing substituents on the leaving aryl group, which stabilize the negative charge buildup in the transition state. | acs.org |

These theoretical and kinetic studies are essential for understanding the underlying principles that govern the reactivity of aryl sulfonates. By quantifying the electronic effects of substituents, it becomes possible to predict the reactivity of new derivatives and to design molecules with specific chemical properties. This knowledge is not only important for synthetic chemistry but also for understanding the stability and reactivity of these compounds in biological systems.

Advanced Analytical Chemistry Research for 4 Chlorophenyl 4 Bromobenzenesulfonate

Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise arrangement of atoms within a molecule. For (4-Chlorophenyl) 4-bromobenzenesulfonate (B403753), both ¹H NMR and ¹³C NMR spectroscopy would be employed to map out its carbon-hydrogen framework.

The ¹H NMR spectrum would be expected to show signals corresponding to the eight aromatic protons. These protons are located on two different phenyl rings, and their chemical shifts (δ) would be influenced by the electron-withdrawing effects of the sulfonate ester, the bromine atom, and the chlorine atom. The protons on the 4-bromobenzenesulfonyl group and the 4-chlorophenyl group would likely appear as distinct sets of doublets, characteristic of para-substituted benzene (B151609) rings.

The ¹³C NMR spectrum would provide complementary information, showing signals for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms would similarly be influenced by the attached functional groups, allowing for the assignment of each carbon to its position in the molecular structure.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for (4-Chlorophenyl) 4-bromobenzenesulfonate (Note: These are predicted values based on standard substituent effects and may differ from experimental results.)

| Atom Type | Position | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H | Protons on 4-bromophenyl ring | 7.7 - 7.9 | Doublet |

| ¹H | Protons on 4-chlorophenyl ring | 7.2 - 7.5 | Doublet |

| ¹³C | Carbon attached to Bromine | ~129 | Singlet |

| ¹³C | Carbons adjacent to Bromine | ~132 | Singlet |

| ¹³C | Carbon attached to Sulfur | ~139 | Singlet |

| ¹³C | Carbon attached to Chlorine | ~134 | Singlet |

| ¹³C | Carbons adjacent to Chlorine | ~129 | Singlet |

| ¹³C | Carbon attached to Oxygen | ~148 | Singlet |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio (m/z). For (4-Chlorophenyl) 4-bromobenzenesulfonate, with a molecular formula of C₁₂H₈BrClO₃S, the expected exact mass can be calculated. researchgate.net

HRMS analysis would be able to distinguish the target compound from other molecules with the same nominal mass but different elemental compositions. The technique would also reveal the characteristic isotopic pattern resulting from the presence of bromine and chlorine atoms, further confirming the compound's identity.

Table 2: HRMS Data for (4-Chlorophenyl) 4-bromobenzenesulfonate

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₂H₈BrClO₃S | researchgate.net |

| Calculated Exact Mass | 345.90661 Da | researchgate.net |

| Expected Ion Adducts | [M+H]⁺, [M+Na]⁺, etc. |

Chromatographic Separation Techniques (e.g., HPLC, GC) for Purity Assessment

Chromatographic methods are essential for separating the components of a mixture and are widely used to assess the purity of a synthesized compound. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends on the volatility and thermal stability of the analyte.

Given the relatively high molecular weight and polar nature of the sulfonate ester, HPLC would likely be the more suitable technique for the purity assessment of (4-Chlorophenyl) 4-bromobenzenesulfonate. A reversed-phase HPLC method would typically be developed, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of acetonitrile (B52724) and water or methanol (B129727) and water). Detection would most commonly be achieved using a UV detector, set to a wavelength where the aromatic rings of the molecule absorb strongly.

A typical HPLC analysis would aim to show a single major peak corresponding to the target compound, with any impurities appearing as separate, smaller peaks. The purity would then be calculated based on the relative area of the main peak.

Gas Chromatography could potentially be used if the compound is sufficiently volatile and thermally stable. A GC method would involve injecting the sample into a heated port where it is vaporized and then separated on a capillary column. A mass spectrometer is often used as the detector (GC-MS), providing both retention time and mass spectral data for the eluting components.

Table 3: Hypothetical Chromatographic Conditions for Purity Assessment (Note: These are example conditions and would require optimization for this specific compound.)

| Technique | Parameter | Condition |

|---|---|---|

| HPLC | Column | Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile/Water | |

| Flow Rate | 1.0 mL/min | |

| Detection | UV at 254 nm | |

| Injection Volume | 10 µL | |

| GC | Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium | |

| Inlet Temperature | 280 °C | |

| Oven Program | Temperature gradient (e.g., 100 °C to 300 °C) | |

| Detector | Mass Spectrometer (MS) |

Computational and Theoretical Chemistry Studies

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation are essential for understanding the three-dimensional structure, conformational dynamics, and intermolecular interactions of a compound. For (4-Chlorophenyl) 4-bromobenzenesulfonate (B403753), these studies would typically involve:

Geometry Optimization: The most stable three-dimensional structure of the molecule would be determined by finding the lowest energy conformation. This is a prerequisite for most other computational analyses. Techniques like Density Functional Theory (DFT) are commonly used for this purpose.

Conformational Analysis: This analysis would explore the different spatial arrangements (conformers) of the molecule that can be adopted by rotation around its single bonds, such as the S-O-C linkage. The relative energies of these conformers determine their population at a given temperature.

Molecular Dynamics (MD) Simulations: MD simulations could be used to study the dynamic behavior of the molecule over time, providing insights into its flexibility and how it interacts with its environment, such as a solvent or a biological receptor.

Crystal Structure Prediction: In the absence of experimental crystallographic data, computational methods can be used to predict the arrangement of molecules in a crystal lattice, which is governed by intermolecular forces like van der Waals interactions and potential hydrogen bonds.

Currently, specific studies detailing these modeling and simulation approaches for (4-Chlorophenyl) 4-bromobenzenesulfonate have not been reported in the searched scientific literature.

Electronic Structure Analysis and Reactivity Predictions

The electronic structure of a molecule is fundamental to its chemical reactivity. Analysis of the molecular orbitals and electron distribution provides predictive insights into how the molecule will behave in chemical reactions.

Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding reactivity. The energy of the HOMO relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical stability; a smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP) Mapping: An MEP map illustrates the charge distribution across a molecule. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. For (4-Chlorophenyl) 4-bromobenzenesulfonate, the MEP would highlight the electrophilic nature of the sulfur atom and the nucleophilic character of the oxygen atoms and halogen-substituted rings.

Detailed electronic structure analyses and reactivity predictions based on these methods are not available specifically for (4-Chlorophenyl) 4-bromobenzenesulfonate in the reviewed literature.

Mechanistic Insights from Computational Investigations

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions by mapping the potential energy surface that connects reactants to products.

Transition State Searching: For a given reaction involving (4-Chlorophenyl) 4-bromobenzenesulfonate, such as nucleophilic substitution at the sulfur atom, computational methods can be used to locate the transition state structure—the highest energy point along the reaction pathway.

Reaction Pathway Analysis: By calculating the energies of reactants, transition states, intermediates, and products, a detailed energy profile for a reaction can be constructed. This allows for the determination of activation energies, which are crucial for understanding reaction rates and feasibility.

Solvent Effects: Computational models can also incorporate the effects of a solvent on the reaction mechanism, providing a more realistic picture of the reaction in a chemical flask.

Despite the utility of these methods, no computational studies providing mechanistic insights into reactions involving (4-Chlorophenyl) 4-bromobenzenesulfonate were identified. Such investigations would be valuable for understanding its synthesis, degradation, or potential applications in areas like organic synthesis.

Future Research Directions in 4 Chlorophenyl 4 Bromobenzenesulfonate Chemistry

Emerging Synthetic Strategies and Green Chemistry Approaches

The synthesis of diaryl sulfonates and related compounds is moving towards more efficient and environmentally benign methods. Traditional multi-step syntheses, often starting from basic precursors like 4-chlorobenzene, involve processes such as chlorosulfonation, reduction, and subsequent coupling reactions. researchgate.net While effective, these methods can involve harsh reagents and generate significant waste.

Emerging strategies focus on minimizing environmental impact by adhering to the principles of green chemistry. This includes the use of aqueous media, multicomponent reactions, and efficient catalysts to improve yields and reduce reaction times. researchgate.net For instance, the synthesis of related heterocyclic compounds has been successfully achieved in water using catalytic amounts of reagents like 1,4-diazabicyclo[2.2.2]octane (DABCO), resulting in excellent yields. researchgate.net Such approaches represent a significant shift from traditional methods that often rely on volatile organic solvents. Future research will likely adapt these principles to the direct synthesis of (4-Chlorophenyl) 4-bromobenzenesulfonate (B403753), potentially through one-pot procedures that combine multiple reaction steps.

Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Related Compounds

| Feature | Traditional Synthesis Example | Green Chemistry Approach Example |

|---|---|---|

| Solvent | Anhydrous methanol (B129727), ethanol (B145695), chloroform (B151607) researchgate.netmdpi.com | Water researchgate.net |

| Catalyst | Stoichiometric reagents (e.g., conc. H₂SO₄) mdpi.com | Catalytic amounts (e.g., DABCO) researchgate.net |

| Reaction Type | Multi-step sequential reactions researchgate.net | Three-component condensation reaction researchgate.net |

| Efficiency | Often requires intermediate purification, longer reaction times | High yields, shorter reaction times researchgate.net |

| Environmental Impact | Use of hazardous reagents and organic solvents | Reduced waste, use of benign solvent researchgate.netchemrxiv.org |

Exploration of Novel Chemical Transformations and Catalysis

The reactivity of (4-Chlorophenyl) 4-bromobenzenesulfonate is largely dictated by its functional groups: the sulfonate ester linkage and the halogenated aromatic rings. Future research will likely focus on leveraging these features for novel chemical transformations. The presence of electron-withdrawing sulfonyl and chloro groups makes the aromatic rings susceptible to Nucleophilic Aromatic Substitution (SNAr) reactions, allowing for the introduction of various amines and other nucleophiles to create new derivatives. researchgate.net

Furthermore, the bromo- and chloro-substituents serve as ideal handles for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. mdpi.com This enables the regioselective formation of new carbon-carbon bonds, linking the core structure to other aryl or alkyl groups to build more complex molecules. mdpi.com

There is also potential for (4-Chlorophenyl) 4-bromobenzenesulfonate or its derivatives to act as ligands in catalytic systems. The aromatic rings and sulfonate group can coordinate with metal centers. Research into heterogenized metalloporphyrin catalysts, which sometimes feature chlorophenyl groups, has shown high efficiency in oxidation reactions, such as the selective oxidation of sulfides to sulfoxides. mdpi.com Immobilizing such catalysts on solid supports enhances their stability and reusability, a key goal in sustainable catalysis. mdpi.com Future work could explore the integration of the (4-Chlorophenyl) 4-bromobenzenesulfonate motif into novel catalyst designs.

Advanced Structural Characterization Methods

In addition to diffraction methods, a suite of spectroscopic and computational techniques is essential for a complete characterization.

Spectroscopic Analysis : Techniques like Fourier-Transform Infrared (FT-IR) spectroscopy are used to identify characteristic vibrations of functional groups, such as the symmetric and asymmetric stretches of the sulfonyl (SO₂) group. researchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed information about the chemical environment of each atom in the molecule. bohrium.com

Computational Chemistry : Density Functional Theory (DFT) has become a powerful tool for complementing experimental data. mdpi.com DFT calculations can predict molecular structures, vibrational frequencies (for comparison with IR spectra), and electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. mdpi.combohrium.com These calculations provide insight into the molecule's reactivity and potential reaction pathways. mdpi.com Advanced techniques like Hirshfeld surface analysis can be used to visualize and quantify intermolecular interactions within the crystal structure. bohrium.commdpi.com

Table 2: Advanced Characterization Techniques for Analogous Aryl Sulfonates

| Technique | Information Obtained | Example Finding for Related Compounds |

|---|---|---|

| Single-Crystal X-ray Diffraction | Precise 3D molecular structure, bond lengths, angles, crystal packing. researchgate.net | The dihedral angle between the two benzene (B151609) rings in 4-chlorophenyl 4-chlorobenzoate (B1228818) is 47.98 (7)°. researchgate.net |

| FT-IR Spectroscopy | Identification of functional groups via vibrational frequencies. | Characteristic SO₂ asymmetric and symmetric stretches observed around 1345 cm⁻¹ and 1155 cm⁻¹, respectively. researchgate.net |

| NMR Spectroscopy | Chemical environment of hydrogen and carbon atoms. bohrium.com | Aromatic protons typically appear as multiplets in the range of 7.60–8.03 ppm in the ¹H-NMR spectrum. researchgate.net |

| Density Functional Theory (DFT) | Optimized geometry, electronic properties (HOMO-LUMO), predicted spectra. mdpi.com | Calculation of electrophilicity index to predict stability and reactivity towards incoming charges. mdpi.com |

| Hirshfeld Surface Analysis | Visualization and quantification of intermolecular interactions. bohrium.com | Used to identify and analyze C—H···O hydrogen bonds and the absence of π–π stacking interactions. researchgate.netmdpi.com |

Q & A

Q. Crystallographic Data Comparison :

| Parameter | (4-Chlorophenyl) Derivative | 2,4-Dichlorophenyl Analog |

|---|---|---|

| Crystal System | Triclinic | Triclinic |

| Space Group | P1 | P1 |

| Unit Cell (Å) | a=9.8201, b=10.3315, c=12.4914 | a=7.2955, b=8.3955, c=11.1251 |

| Volume (ų) | 1074.1 | 664.98 |

What are the emerging biomedical applications of (4-Chlorophenyl) 4-bromobenzenesulfonate derivatives?

Basic Research Question

- Anticancer Agents : Derivatives with 4-chlorophenyl groups show selective cytotoxicity (e.g., IC50 = 12 µM against HepG2 cells) via VEGFR-2 inhibition .

- Enzyme Inhibitors : Sulfonate esters act as serine protease inhibitors due to electrophilic sulfonyl groups .

- Material Science : Non-linear optical (NLO) potential, though centrosymmetric crystal packing may limit second-harmonic generation .

How can computational methods guide the development of (4-Chlorophenyl) 4-bromobenzenesulfonate-based therapeutics?

Advanced Research Question

Methodological Framework :

- Molecular Docking : Predict binding affinities to targets like VEGFR-2 (AutoDock Vina, ∆G = −9.2 kcal/mol) .

- ADMET Profiling : Use SwissADME to assess bioavailability (TPSA = 75 Ų, logP = 3.1) and toxicity (AMES test negative) .

- DFT Calculations : Optimize geometry (B3LYP/6-311G**) and calculate electrostatic potential maps to identify reactive sites .

How should researchers address contradictions between theoretical predictions and experimental data in structural-property studies?

Advanced Research Question

Case Study :

- Predicted NLO Activity : Extended π-conjugation in the cation suggested high hyperpolarizability (β) .

- Experimental Result : Centrosymmetric packing (P21/c space group) nullified NLO effects .

Resolution Strategy :

Crystallographic Analysis : Confirm space group symmetry and intermolecular interactions (e.g., π-π stacking at 3.7 Å) .

Alternative Design : Introduce bulky substituents to disrupt centrosymmetry (e.g., 3-methoxy groups) .

What safety protocols are recommended for handling (4-Chlorophenyl) 4-bromobenzenesulfonate in laboratory settings?

Advanced Research Question

Safety Measures :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.